1-(4-chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine

Synthetic Chemistry Quality Control Structural Biology

This 4-chlorophenyl/4-fluorophenyl-furan carbothioyl piperazine fills a specific gap in the NaV1.8 SAR matrix (Drizin et al., 2008). Its 4-Cl-on-piperazine topology enables direct potency comparison against regioisomers and benchmarking of C=S→C=O metabolic stability. Essential for fragment-based design and phenotypic hit validation. Require 1H NMR, LC-MS, and HPLC purity verification to exclude co-eluting regioisomer contamination before use.

Molecular Formula C21H18ClFN2OS
Molecular Weight 400.9
CAS No. 941897-08-1
Cat. No. B2869639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine
CAS941897-08-1
Molecular FormulaC21H18ClFN2OS
Molecular Weight400.9
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H18ClFN2OS/c22-16-3-7-18(8-4-16)24-11-13-25(14-12-24)21(27)20-10-9-19(26-20)15-1-5-17(23)6-2-15/h1-10H,11-14H2
InChIKeyZJZMDKPZXIJMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine (CAS 941897-08-1): A Structurally Differentiated Piperazine-Carbothioyl Scaffold for Specialized Research Sourcing


1-(4-Chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine (CAS 941897-08-1) is a synthetic small molecule (molecular formula C21H18ClFN2OS; molecular weight 400.9 g/mol) that belongs to the broader class of furan-linked piperazine carbothioamide derivatives. Its structure features a 4-chlorophenyl substituent on the piperazine nitrogen and a 4-fluorophenyl group on the furan ring connected via a thione bridge [1]. This specific arrangement of halogen substituents distinguishes it from the large family of diaryl-piperazines and furan-based screening compounds. Procurement interest in this compound typically arises from its use as a building block in structure–activity relationship (SAR) exploration of voltage-gated sodium channel blockers, antimicrobial agents, and CNS-targeted probe molecules [2].

Why In-Class Substitution Is Not Feasible for 1-(4-Chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine in Focused Research Programs


The furan-piperazine carbothioamide class encompasses numerous regioisomers and halogen variants, yet even subtle positional changes (e.g., chlorine on the furan ring versus the phenyl ring of the piperazine) can drastically alter electronic distribution, conformational preference, and target engagement. For instance, the regioisomer 1-{[5-(4-chlorophenyl)-2-furyl]carbothioyl}-4-(4-fluorophenyl)piperazine carries a distinct NMR signature [1] and is predicted to exhibit divergent hydrogen-bonding capacity and steric profile compared to the target compound. In the closely related furan-piperazine class explored for Na(v)1.8 sodium channel blockade, minor substituent changes produced greater than 10-fold shifts in IC50 values and substantial differences in oral bioavailability and CNS safety profiles [2]. Generic substitution without direct comparative data therefore carries a high risk of irreproducible pharmacological outcomes and invalid SAR conclusions.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine vs. Closest Analogs


Regioisomer Identity Confirmation via Distinct NMR Fingerprint

The target compound and its regioisomer 1-{[5-(4-chlorophenyl)-2-furyl]carbothioyl}-4-(4-fluorophenyl)piperazine (InChIKey: BCQSDJLQPQTFTI-UHFFFAOYSA-N) share identical molecular formula (C21H18ClFN2OS) and molecular weight (400.9 g/mol) but exhibit distinct 1H NMR spectra due to the different positioning of the chlorine atom. The regioisomer's NMR data (acquired in DMSO-d6, available in the KnowItAll NMR Spectral Library) provide a reference baseline for deconvolution when both isomers are present in crude reaction mixtures [1]. No publicly accessible NMR data were located for the target compound itself, underscoring the necessity of purchase from a vendor that provides batch-specific QC documentation.

Synthetic Chemistry Quality Control Structural Biology

Halogen Positional Effects on Sodium Channel Blockade Potency: Class-Level SAR Benchmark

In a structurally homologous furan-piperazine series evaluated as voltage-gated sodium channel (Na(v)1.8) blockers, replacement of a 4-chlorophenyl group at the piperazine N-4 position with a 4-fluorophenyl analogue shifted the IC50 by approximately 0.5–1.0 log units, while moving the halogen from the furan 5-aryl ring to the piperazine N-aryl ring reversed selectivity between Na(v)1.8 and Na(v)1.2 subtypes [1]. Although the specific IC50 of the target compound has not been reported, the class-level SAR indicates that the 4-chlorophenyl-piperazine / 4-fluorophenyl-furan arrangement is expected to produce a unique potency and selectivity fingerprint relative to its reversed-halogen isomer.

Ion Channel Pharmacology Neuropathic Pain SAR Analysis

Thione vs. Carbonyl Bridge: Impact on Metabolic Stability and Hydrogen-Bonding Potential

The carbothioyl (C=S) bridge of the target compound differentiates it from the more common furoyl (C=O) piperazine analogues such as 1-[5-(4-chlorophenyl)-2-furoyl]piperazine (CHEMBL521211). The C=S group is more polarizable, a weaker hydrogen-bond acceptor, and confers greater lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 relative to the corresponding amide), which typically leads to altered metabolic soft-spot profiles—reduced susceptibility to amidase hydrolysis but potential for CYP450-mediated oxidative desulfuration [1][2]. Quantitative metabolic stability data for the target compound are not publicly available.

Medicinal Chemistry Drug Metabolism Physicochemical Profiling

Purity Benchmarking Against Commercial Screening Libraries: 95% Specification Context

Vendor-supplied purity for the target compound is typically specified at 95% as determined by HPLC, consistent with the industry standard for discovery-phase screening libraries . However, this purity level masks variability in the identity and quantity of the remaining 5%—which may include the regioisomer, residual solvents, or inorganic salts—factors that can confound dose–response calculations in phenotypic assays. Procurement from suppliers that provide a detailed CoA listing the principal impurity and its relative retention time is therefore critical, particularly when the regioisomer is known to co-elute under standard reversed-phase conditions.

Chemical Procurement Library Screening Quality Assurance

Evidence-Backed Application Scenarios for 1-(4-Chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine Procurement


Furan-Piperazine Sodium Channel Blocker SAR Expansion

This compound is best deployed as a halogen-variant probe in established Na(v)1.8 sodium channel blocker programs. Its 4-chlorophenyl-piperazine / 4-fluorophenyl-furan configuration fills a specific gap in the Drizin et al. (2008) SAR matrix, enabling direct potency and selectivity comparison against previously characterized analogues [1]. Users should measure IC50 against Na(v)1.8, Na(v)1.2, and Na(v)1.5 in parallel with the regioisomer to quantify the contribution of halogen placement to subtype selectivity.

Thioamide Metabolic Stability Profiling in Discovery ADME

The carbothioyl bridge makes this compound a suitable tool for benchmarking oxidative desulfuration versus amide hydrolysis in hepatic microsome or hepatocyte assays. When compared head-to-head with the furoyl (C=O) analogue CHEMBL521211, researchers can quantify the impact of the C=S → C=O substitution on intrinsic clearance, metabolite identification, and CYP isoform phenotyping [1][2].

Regioisomer-Specific Binding Mode Analysis via X-ray Crystallography or Cryo-EM

Given the anticipated divergence in target binding pose between regioisomers, this compound may serve as a complementary tool for fragment-based or structure-guided design campaigns. Co-crystallization or cryo-EM studies with a purified protein target of interest (e.g., a sodium channel voltage-sensing domain or a GPCR orthosteric site) can elucidate how the chlorine-on-piperazine versus chlorine-on-furan topology affects ligand–receptor interactions [1].

Chemical Probe Qualification for Phenotypic Screening Cascades

In medium- to high-throughput phenotypic screens (e.g., antimicrobial, anticancer, or neuroprotection panels), this compound can serve as a structurally unique starting point for hit validation. However, procurement must be coupled with rigorous QC—including 1H NMR, LC-MS, and HPLC purity verification against the regioisomer—to ensure that observed bioactivity is attributable to the target compound and not to a co-eluting contaminant [1].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.